7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis. The process may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole and quinazolinone moieties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the thiazole ring may interact with nucleic acids or proteins. The piperidine moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-3-(4-methylpiperidin-4-yl)quinazolin-4-one share a similar core structure.
Thiazole Derivatives: Compounds such as 2-methyl-4-(4-methylthiazol-5-yl)thiazole have a similar thiazole ring.
Piperidine Derivatives: Compounds like 4-(4-methylpiperidin-4-yl)benzoic acid feature a similar piperidine moiety.
Uniqueness
What sets 7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is the combination of these three distinct moieties in a single molecule, which can result in unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H21FN4O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21FN4O2S/c1-12-18(28-11-22-12)20(27)24-7-5-14(6-8-24)10-25-13(2)23-17-9-15(21)3-4-16(17)19(25)26/h3-4,9,11,14H,5-8,10H2,1-2H3 |
InChI Key |
ATSVHJJGSCXVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Origin of Product |
United States |
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